9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
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Overview
Description
The compound 9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide is a complex organic molecule with significant applications in medicinal chemistry. It is a derivative of tetracycline, a well-known class of antibiotics, and is structurally related to tigecycline, a glycylcycline antibiotic used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the core tetracycline structure. The key steps include:
Amidation: The bis(dimethylamino) groups are introduced through amidation reactions with dimethylamine.
Hydroxylation: The tetrahydroxy groups are added through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing chromatographic techniques and crystallization for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amines.
Substitution: Introduction of various alkyl and acyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antibiotic and its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Tigecycline: A glycylcycline antibiotic with a similar mechanism of action.
Minocycline: Another tetracycline derivative with broad-spectrum antibacterial activity.
Doxycycline: A widely used tetracycline antibiotic with similar structural features.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its binding affinity to bacterial ribosomes and improve its efficacy against resistant strains. The presence of the tert-butylaminoacetyl group and the bis(dimethylamino) groups contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C29H37N5O8 |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35) |
InChI Key |
HCBMYLFDSCQUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Origin of Product |
United States |
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